molecular formula C9H13Cl2NO B4808596 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride

Cat. No.: B4808596
M. Wt: 222.11 g/mol
InChI Key: RVCHKQHEAVSFIQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride (: 1050161-21-1) is a chemical compound with the molecular formula C 9 H 13 Cl 2 NO and a molecular weight of 222.11 g/mol . It is supplied as a hydrochloride salt, which typically offers enhanced stability and solubility for research purposes. This product is intended for research applications only and is not suitable for human or veterinary use. This compound is a substituted phenethylamine derivative, a class of molecules known to be explored as ligands for various neurotransmitter receptors . Specifically, research on closely related 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives has demonstrated their potential as dopamine receptor ligands, showing particular affinity and selectivity for the D-2 receptor subtype . In pharmacological characterizations, such analogs behaved as D-2 agonists, effectively inhibiting adenylate cyclase activity . This suggests that this compound may serve as a valuable intermediate or precursor in neuropharmacology research for synthesizing and studying novel receptor-active molecules. Researchers should note that handling this compound requires standard laboratory safety precautions. The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-6-8(12-5-4-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHKQHEAVSFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-chloro-3-methylphenoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxyethanamines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. For example, studies have shown that it may act as an inhibitor of certain enzymes involved in disease processes.

Case Study: Antimalarial Activity
Research has highlighted the potential of related compounds in targeting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the parasite responsible for malaria. The structural similarities between 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride and other antimalarial agents suggest that it could be evaluated for similar activity against drug-resistant strains .

Agrochemical Applications

The compound's phenoxy group is characteristic of many herbicides and plant growth regulators. Its potential use in agricultural chemistry includes:

  • Herbicide Development : Compounds with similar structures are known to exhibit auxin-like properties, which can be utilized in the development of selective herbicides.

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-Methyl-4-chlorophenoxyacetic acidContains a carboxylic acid groupWidely used herbicide with auxin-like properties
4-Chloro-2-methylphenolSimple phenolic structureUsed as an intermediate in various chemical syntheses
2-(4-Chloro-3-methylphenoxy)ethanamineSimilar phenoxy structure but different methyl substitutionPotentially different biological activity

Biochemical Studies

The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating metabolic diseases.

Example Application : In vitro assays can be designed to assess the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, potentially leading to insights into its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-(4-chloro-3-methylphenoxy)ethanamine hydrochloride and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-(4-Chloro-3-methylphenoxy)ethanamine HCl 4-Cl, 3-Me, phenoxy C₉H₁₃Cl₂NO 234.11 Target compound; potential CNS applications
2-(4-Chlorophenoxy)ethanamine HCl 4-Cl, phenoxy C₈H₁₀Cl₂NO 208.09 Lacks 3-Me; reduced lipophilicity
2-(4-Methoxyphenoxy)ethanamine HCl 4-OMe, phenoxy C₉H₁₄ClNO₂ 203.67 Electron-donating OMe group; altered receptor interactions
3-O-Methyldopamine HCl 4-OH, 3-OMe C₉H₁₄ClNO₂ 203.67 Neurotransmitter analog; polar due to hydroxyl group
Tryptamine HCl Indole-3-yl C₁₀H₁₃ClN₂ 196.68 HSP90 inhibitor via indole interactions
Lorcaserin HCl 4-Cl, ethylamine C₁₁H₁₄Cl₂N₂O 267.15 Antiobesity drug (5-HT2C agonist)
Key Observations:

Methoxy groups (e.g., in 2-(4-methoxyphenoxy)ethanamine HCl) increase polarity, reducing membrane permeability compared to chloro substituents . Hydroxyl groups (e.g., in 3-O-methyldopamine HCl) further increase polarity, limiting CNS activity but enhancing solubility .

Backbone Variations :

  • Indole-based ethanamines (e.g., Tryptamine HCl) exhibit distinct binding modes (e.g., hydrogen bonding with HSP90’s GLU527 and TYR604) due to their aromatic heterocycles .
  • Phenethylamines (e.g., Lorcaserin HCl) prioritize serotonin receptor selectivity, driven by electronic and steric effects of substituents .

Pharmacological and Functional Comparisons

Receptor Interactions
  • Serotonin Receptors: Lorcaserin’s 4-chlorophenyl group confers 5-HT2C selectivity, suggesting that the target compound’s 4-Cl-3-Me-phenoxy group may similarly influence receptor binding but with altered specificity due to steric hindrance from the methyl group .
  • HSP90 Inhibition : Indole-based ethanamines () interact with HSP90 via nitro and amide groups, a mechanism unlikely for the target compound due to its lack of an indole ring.
Metabolic Stability
  • The methyl group in the target compound may slow oxidative metabolism (e.g., cytochrome P450-mediated dealkylation) compared to non-methylated analogs like 2-(4-chlorophenoxy)ethanamine HCl .
Toxicity and Solubility
  • Chloro substituents generally increase metabolic stability but may raise toxicity risks (e.g., bioaccumulation) .
  • Hydrochloride salts (common in all listed compounds) enhance aqueous solubility, facilitating formulation .

Biological Activity

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as an ethanamine derivative with a chloro-substituted phenoxy group. Its molecular formula is C₉H₁₃ClNO, and it possesses a molecular weight of approximately 187.66 g/mol. The presence of the chloro and methyl groups on the aromatic ring contributes to its biological properties.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in biological systems. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

Inhibition of Acetylcholinesterase

Research indicates that compounds similar in structure to this compound demonstrate varying degrees of AChE inhibition. For instance, certain derivatives have shown IC₅₀ values ranging from 49 μM to over 200 μM against human AChE, suggesting a potential for neuropharmacological applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity IC₅₀ Value (μM) Reference
2-(4-Chloro-3-methylphenoxy)ethanamine HClAChE InhibitionNot specified
Analog 1 (similar structure)AChE Inhibition49
Analog 2 (ortho, para dichlorophenyl compound)AChE Inhibition>200

Case Studies

A review of case studies reveals the compound's relevance in various experimental settings:

  • Neuropharmacological Studies : In vitro studies demonstrated that derivatives of this compound could effectively inhibit AChE, which may lead to therapeutic applications in treating conditions like Alzheimer's disease.
  • Toxicological Evaluations : Toxicity assessments have indicated that while some analogs exhibit beneficial pharmacological activities, they also present risks at higher concentrations. For example, studies on related compounds have shown liver and kidney toxicity at elevated doses .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. The following findings are noteworthy:

  • Synthesis Techniques : Advanced synthesis methods have been developed to enhance yields and purities of related phenoxy compounds, which may improve their biological activity profiles .
  • Pharmacological Potential : The compound has shown promise not only as an AChE inhibitor but also in modulating other receptor pathways, indicating a multifaceted pharmacological profile .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride in laboratory settings?

Answer: A common approach involves nucleophilic substitution between 4-chloro-3-methylphenol and a suitably protected ethanamine derivative. Hydroxylamine hydrochloride (HONH₂·HCl) can act as a proton source or catalyst in such reactions . Post-synthesis, purification via recrystallization or column chromatography is advised. Purity should be confirmed using HPLC (≥98% purity threshold) with reference standards for comparison, as outlined in impurity profiling protocols for structurally similar compounds .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

Answer:

  • HPLC/GC-MS : For detecting organic impurities (e.g., unreacted precursors or byproducts). Use C18 columns with mobile phases optimized for amine-containing compounds .
  • Elemental Analysis (EA) : Confirm stoichiometry of C, H, N, and Cl to validate the hydrochloride salt form.
  • Karl Fischer Titration : Quantify residual water content, critical for hygroscopic amine salts .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis.
  • Safety : Refer to Safety Data Sheets (SDS) for hazard mitigation; use PPE (gloves, goggles) and fume hoods during handling. Waste must be disposed via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and theoretical predictions for this compound?

Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement to resolve ambiguities in bond lengths or stereochemistry .
  • Multinuclear NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT or ab initio methods). For example, the aromatic protons in the 4-chloro-3-methylphenoxy group should resonate at δ 6.8–7.2 ppm .
  • Cross-Validation : Leverage mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Q. What experimental strategies optimize reaction yield in large-scale synthesis?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent may enhance nucleophilic substitution efficiency .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate amine-phenoxide coupling.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation.

Q. How can impurity profiles be systematically characterized for regulatory compliance?

Answer:

  • Reference Standards : Use certified impurities (e.g., des-chloro analogs or methylated byproducts) for LC-MS calibration .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways. For example, hydrolytic cleavage of the ether bond may occur under acidic conditions .
  • Thresholds : Adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Key Considerations

  • Structural Analogues : Compare data with related compounds (e.g., 4-Chloro-3-methylbenzene-1,2-diamine HCl) to identify trends in reactivity or stability .
  • Toxicity Screening : Preliminary assays (e.g., Ames test) should be conducted if the compound is intended for pharmacological studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.